(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione
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Overview
Description
(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione is a chemical compound with a unique structure that includes three chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can produce the compound in significant quantities. The use of catalysts and advanced purification techniques ensures the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl
- (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one
Uniqueness
(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
922525-82-4 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3S,5S,6R)-3,5,6-trimethyloxane-2,4-dione |
InChI |
InChI=1S/C8H12O3/c1-4-6(3)11-8(10)5(2)7(4)9/h4-6H,1-3H3/t4-,5-,6+/m0/s1 |
InChI Key |
ZBXMERWTWIOWEU-HCWXCVPCSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)[C@H](C1=O)C)C |
Canonical SMILES |
CC1C(OC(=O)C(C1=O)C)C |
Origin of Product |
United States |
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